4-Bromo-2-nitropyridin-3-ol

Catalog No.
S3534043
CAS No.
1805945-97-4
M.F
C5H3BrN2O3
M. Wt
218.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-nitropyridin-3-ol

CAS Number

1805945-97-4

Product Name

4-Bromo-2-nitropyridin-3-ol

IUPAC Name

4-bromo-2-nitropyridin-3-ol

Molecular Formula

C5H3BrN2O3

Molecular Weight

218.99 g/mol

InChI

InChI=1S/C5H3BrN2O3/c6-3-1-2-7-5(4(3)9)8(10)11/h1-2,9H

InChI Key

RWQSFGYTNNNPCN-UHFFFAOYSA-N

SMILES

C1=CN=C(C(=C1Br)O)[N+](=O)[O-]

Canonical SMILES

C1=CN=C(C(=C1Br)O)[N+](=O)[O-]

4-Bromo-2-nitropyridin-3-ol is a heterocyclic organic compound characterized by the presence of a bromine atom, a nitro group, and a hydroxyl group attached to a pyridine ring. Its molecular formula is C5H3BrN2O3, with a molecular weight of 218.99 g/mol. This compound is typically a light yellow crystalline solid that melts at approximately 188°C and is sparingly soluble in water but more soluble in organic solvents such as ethanol and acetone .

The compound has garnered attention in various fields of research due to its unique structural properties and potential biological activities, making it a subject of interest in medicinal chemistry and other scientific disciplines.

, including:

  • Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.
  • Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl derivatives.

Common Reagents and Conditions

  • Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
  • Reduction: Iron and hydrochloric acid in ethanol and water at elevated temperatures.
  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used .

Research indicates that 4-bromo-2-nitropyridin-3-ol exhibits significant biological activity. It has been studied for its potential as an anti-cancer agent, showing promise in inhibiting tumor growth and modulating inflammatory responses. Additionally, it has been investigated for its effects on various biochemical pathways, including enzyme inhibition and receptor binding, which could lead to therapeutic applications in treating chronic diseases .

The synthesis of 4-bromo-2-nitropyridin-3-ol can be achieved through several methods:

  • Direct Nitration: Involves the reaction of 2-aminopyridine with nitrating agents followed by bromination.
  • Bromination of Nitro Compounds: Starting from 2-nitropyridine derivatives, bromination can be performed using phosphorus oxybromide or similar reagents.
  • Catalytic Methods: Utilizing catalysts to enhance yields during the synthesis process.

The most common method yields approximately 40% efficiency when reacting 2-aminopyridine with dibromo-dinitrobenzene under controlled conditions.

4-Bromo-2-nitropyridin-3-ol has various applications across different fields:

  • Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
  • Materials Science: Used in developing novel materials with specific electronic or optical properties.
  • Biological Research: Employed in studies involving enzyme inhibition and receptor binding.
  • Industrial

Interaction studies of 4-bromo-2-nitropyridin-3-ol have demonstrated its ability to bind to specific enzymes and receptors, influencing various biochemical processes. Its mechanism of action often involves modulation of enzyme activity or interference with signaling pathways. Further research is needed to fully elucidate these interactions and their implications for drug development and therapeutic applications .

Several compounds share structural similarities with 4-bromo-2-nitropyridin-3-ol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-Bromo-N-methylpyridin-2-aminesC6H6BrN3O2Contains a methylamino group; used in pharmaceuticals.
4-Bromo-3-nitropyridineC6H5BrN2O2Lacks hydroxyl; used in dye synthesis.
5-Nitro-pyridin-2(1H)-oneC5H4N2O3Different functional groups; studied for biological activity.

Uniqueness

4-Bromo-2-nitropyridin-3-ol is unique due to its combination of bromine, nitro, and hydroxyl groups on the pyridine ring, which enhances its reactivity and potential biological activity compared to other similar compounds. This unique structure may contribute to its specific interactions within biological systems, making it a candidate for further research in medicinal chemistry .

XLogP3

1.9

Dates

Modify: 2024-04-14

Explore Compound Types